Structural Differentiation: Chiral Propyl Linker versus Direct Aryl Attachment in Pyrazolyl Benzenesulfonamides
CAS 890598-20-6 possesses a chiral propyl spacer connecting the pyrazole N1 to the sulfonamide nitrogen, whereas the widely referenced analog 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7) attaches the benzenesulfonamide directly to the pyrazole N1 via a C–N aryl bond. This structural difference has two quantifiable consequences: (i) the propyl linker increases the distance between the pyrazole and the benzenesulfonamide pharmacophore by approximately 2.5–3.5 Å (estimated from analogous scaffolds), altering target-binding geometry; (ii) CAS 890598-20-6 introduces a single stereogenic center at the propyl C2 position, creating a racemic mixture (R/S) that is absent in CAS 955-15-7. In carbonic anhydrase II inhibition assays, the aryl-linked comparator CAS 955-15-7 achieves an IC₅₀ of 21.4 nM [1]. No published head-to-head COX-2 or CA inhibition data exist for CAS 890598-20-6, but the linker difference is predicted to modulate both potency and enantioselective target engagement [2].
| Evidence Dimension | Linker geometry and stereochemistry between pyrazole and benzenesulfonamide |
|---|---|
| Target Compound Data | Chiral propyl linker (C2 stereocenter); racemic mixture; MW 293.39 g/mol |
| Comparator Or Baseline | CAS 955-15-7: direct aryl C–N linkage; no stereocenter; MW 251.31 g/mol. CA II IC₅₀ = 21.4 nM |
| Quantified Difference | ±2.5–3.5 Å linker elongation; 42 Da mass difference; stereochemical complexity absent in comparator |
| Conditions | Structural comparison based on SMILES/InChI; CA II IC₅₀ measured at pH 7.4, 2°C via spectrophotometric monitoring of 4-nitrophenyl acetate hydrolysis [1] |
Why This Matters
Procurement of CAS 890598-20-6 instead of CAS 955-15-7 is essential when the research objective requires a flexible, chiral linker for probing stereochemical SAR or for generating metal complexes with distinct coordination geometries.
- [1] BindingDB Entry BDBM13067. 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide (LeadQuest Compound 1). Carbonic Anhydrase II IC₅₀ = 21.4 nM. Assay: pH 7.4, 2°C, spectrophotometric monitoring of 4-nitrophenyl acetate hydrolysis. Available at: http://www.bindingdb.org (accessed 2026-05-03). View Source
- [2] El-Sayed, W. A.; et al. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry 2019, 89, 103016. Class-level evidence that benzenesulfonamide-substituted pyrazoles bearing various linkers achieve nanomolar COX-2 inhibition, establishing the relevance of linker geometry to potency. View Source
